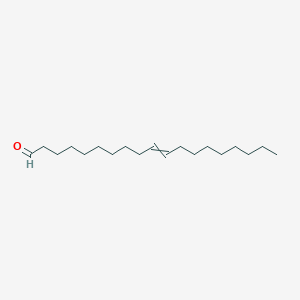

Nonadec-10-enal

Description

Nonadec-10-enal is a long-chain unsaturated aldehyde with a 19-carbon backbone and a double bond at the 10th position. Aldehydes of this class are characterized by their reactivity due to the terminal aldehyde group (-CHO) and the influence of chain length on physical properties such as solubility, volatility, and melting/boiling points. Nonadec-10-enal likely shares applications in industrial intermediates, fragrance formulation, or organic synthesis, akin to its shorter-chain counterparts like Undec-10-enal and (E)-10-Hexadecenal .

Properties

CAS No. |

77349-89-4 |

|---|---|

Molecular Formula |

C19H36O |

Molecular Weight |

280.5 g/mol |

IUPAC Name |

nonadec-10-enal |

InChI |

InChI=1S/C19H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h9-10,19H,2-8,11-18H2,1H3 |

InChI Key |

DXAFFKRBQLZTCN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonadec-10-enal can be synthesized through several methods. One common approach involves the oxidation of nonadec-10-enol, a long-chain alcohol, using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired aldehyde.

Industrial Production Methods

In industrial settings, nonadec-10-enal can be produced through the hydroformylation of 1-nonadecene. This process involves the addition of a formyl group (CHO) to the double bond of 1-nonadecene in the presence of a catalyst, such as rhodium or cobalt complexes. The reaction is carried out under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

Nonadec-10-enal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to nonadec-10-enoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to nonadec-10-enol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions

Major Products Formed

Oxidation: Nonadec-10-enoic acid

Reduction: Nonadec-10-enol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Nonadec-10-enal has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of other long-chain aldehydes and acids.

Biology: It is studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of antimicrobial agents.

Industry: It is used in the production of fragrances and flavors due to its unique odor profile.

Mechanism of Action

The mechanism of action of nonadec-10-enal involves its interaction with various molecular targets and pathways. As a fatty aldehyde, it can participate in lipid metabolism and signaling pathways. It can also form Schiff bases with amines, which can further react to form various biologically active compounds. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Nonadec-10-enal with structurally related aldehydes, alcohols, and acids, emphasizing molecular properties, applications, and safety profiles.

Key Observations:

Chain Length and Physical Properties: Longer chains (e.g., C₁₉ in Nonadec-10-enal) increase molecular weight and likely reduce volatility compared to shorter analogs like Undec-10-enal (C₁₁) . Double bond position (e.g., 10th carbon) affects stereochemistry and intermolecular interactions, influencing melting points and solubility .

Functional Group Reactivity: Aldehydes (e.g., Nonadec-10-enal, Undec-10-enal) are more reactive than alcohols (e.g., Nonadecanol) or carboxylic acids due to the electrophilic aldehyde group, making them prone to oxidation or nucleophilic additions .

Applications: Shorter aldehydes (C₁₁–C₁₄) dominate in perfumery and flavoring, while longer chains (C₁₆–C₁₉) are used in specialized syntheses or industrial intermediates . Nonadecanol (C₁₉ alcohol) serves as a non-reactive surfactant, contrasting with aldehydes' role in dynamic chemical processes .

Regulatory data for Nonadec-10-enal are absent, but analogous compounds suggest handling precautions similar to Undec-10-enal (e.g., avoid inhalation, use PPE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.